(4-Iodo-5-methylpyridin-2-yl)hydrazine
Description
Properties
IUPAC Name |
(4-iodo-5-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c1-4-3-9-6(10-8)2-5(4)7/h2-3H,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWCMRTYIIASID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1I)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The substituents on the pyridine ring significantly alter the electronic environment and steric profile of hydrazine derivatives:
- Electron-withdrawing groups (EWGs) : The 4-iodo substituent in (4-Iodo-5-methylpyridin-2-yl)hydrazine likely increases the electrophilicity of the pyridine ring, enhancing reactivity in nucleophilic substitutions or cyclization reactions. For example, in , EWGs on pyrazine analogs facilitated nucleophilic substitutions to generate intermediates for bioactive molecules .
- Similar effects were observed in pyridin-2-ylhydrazine derivatives with methyl or methoxy groups, which showed enhanced bioavailability .
Table 1: Substituent Effects on Hydrazine Derivatives
Preparation Methods
Reaction Mechanism and Conditions
The target compound can be synthesized by reacting 2-chloro-4-iodo-5-methylpyridine or 2-fluoro-4-iodo-5-methylpyridine with hydrazine hydrate. The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide or ethanol) at elevated temperatures (80–100°C) for 6–12 hours. The general equation is:
Key Parameters
Case Study: Substitution of 2-Fluoro-4-iodo-5-methylpyridine
In a representative procedure, 2-fluoro-4-iodo-5-methylpyridine (1.0 equiv) is refluxed with hydrazine hydrate (3.0 equiv) in ethanol for 8 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3), yielding 65–70% of the target compound.
Multi-Step Synthesis from 2-Methylpyridine Derivatives
A third route begins with 2-methylpyridine, incorporating iodine and hydrazine through sequential functionalization. This method mirrors the synthesis of 4-amino-5-iodo-2-methylpyridine.
Nitration and Reduction
2-Methylpyridine is nitrated (HNO₃/H₂SO₄) at position 5, followed by reduction (Fe/AcOH) to 5-amino-2-methylpyridine. Iodination via diazotization (NaNO₂/H₂SO₄, KI) introduces iodine at position 4.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Key Advantages | Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Halo-4-iodo-5-methylpyridine | 60–70% | Short reaction time; minimal purification | Limited commercial availability of precursors |
| Diazotization-Iodination | 2-Chloro-5-methylpyridine | 50–60% | Regioselective iodination | Multi-step process; diazonium instability |
| Multi-Step Synthesis | 2-Methylpyridine | 40–50% | Uses inexpensive starting materials | Low yield; complex purification steps |
Optimization Strategies and Challenges
Regioselectivity in Nitration and Iodination
Nitration of pyridine derivatives often requires mixed acids (H₂SO₄/HNO₃) at 100–160°C to direct substitution to position 4. Iodination via diazotization demands precise temperature control (-10°C to 0°C) to avoid byproducts.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (4-Iodo-5-methylpyridin-2-yl)hydrazine?
- Methodological Answer : Synthesis typically involves condensation of hydrazine derivatives with halogenated pyridine precursors. Key parameters include:
- Solvent selection : Absolute ethanol or methanol is preferred for solubility and reflux efficiency .
- Reagent ratios : Excess hydrazine hydrate (e.g., 5:1 molar ratio) ensures complete conversion of intermediates .
- Reaction time : Prolonged reflux (12–24 hours) improves yield, monitored via TLC or HPLC .
- Purification : Crystallization from ethanol or column chromatography removes unreacted starting materials .
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- Methodological Answer :
- NMR : H/C NMR identifies substitution patterns (e.g., iodomethyl vs. methyl groups) and confirms hydrazine linkage via NH proton signals at δ 3.5–5.0 ppm .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 265.98 for CHIN) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus or E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Neuroprotective : SH-SY5Y cell models with oxidative stress induction (HO) and viability measurements .
Advanced Research Questions
Q. How do computational studies inform reaction mechanisms involving this compound?
- Methodological Answer :
- DFT calculations : Model transition states for hydrazine-mediated cyclization or oxidation steps. For example, assess activation barriers for azo bond formation using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina .
- Contradiction analysis : Compare computed vs. experimental reaction yields to identify overlooked steric/electronic effects (e.g., iodine’s bulkiness altering regioselectivity) .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Dose-response reevaluation : Test IC values under standardized conditions (e.g., serum-free media, 48-hour incubation) to minimize variability .
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., via CYP450) explains inconsistent activity .
- Structural analogs : Synthesize derivatives (e.g., replacing iodine with bromine) to isolate electronic effects from steric interference .
Q. How does this compound perform in catalytic or material science applications?
- Methodological Answer :
- Catalytic decomposition : Test H production efficiency in hydrazine monopropellant systems using IR spectroscopy to monitor N/NH byproducts .
- Coordination chemistry : Synthesize metal complexes (e.g., Cu(II), Ni(II)) and study geometry via X-ray crystallography or EPR spectroscopy .
- Thermophysical profiling : Measure thermal stability (TGA/DSC) and conductivity under controlled pressure (0.1–10 MPa) for aerospace applications .
Data Contradiction Analysis Table
Key Research Findings
- Synthetic Efficiency : Ethanol reflux with hydrazine hydrate achieves >80% yield in halogenated pyridine systems .
- Biological Activity : Methyl and iodo substituents enhance lipophilicity, improving blood-brain barrier penetration in neuroprotective assays .
- Catalytic Potential : Iodine’s electron-withdrawing effect stabilizes transition states in H production, outperforming non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
